[(1S)-3,3-Difluorocyclopentyl]methanamine hydrochloride, also known as (S)-3,3-Difluoro-cyclopentanemethanamine hydrochloride, is a chiral amine compound characterized by the presence of two fluorine atoms on the cyclopentane ring. The compound has the IUPAC name [(1S)-3,3-difluorocyclopentyl]methanamine and is classified as a chiral amine, which plays a significant role in asymmetric synthesis and pharmaceutical applications. The compound's chemical formula is C6H11F2N·HCl, with a molecular weight of 179.62 g/mol.
The synthesis of [(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride typically involves several key steps:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated systems for chiral resolution and amination .
The molecular structure of [(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride features a cyclopentane ring substituted with two fluorine atoms at the 3-position and an amine group attached to a methylene bridge. The stereochemistry at the chiral center is designated as (1S), indicating the specific three-dimensional arrangement of atoms.
[(1S)-3,3-Difluorocyclopentyl]methanamine hydrochloride can undergo various chemical reactions:
These reactions expand the utility of this compound in synthetic chemistry.
The mechanism of action of [(1S)-3,3-difluorocyclopentyl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to modulation of biological pathways and exertion of its effects in various biochemical contexts .
[(1S)-3,3-Difluorocyclopentyl]methanamine hydrochloride has a wide range of applications in scientific research:
This compound's unique structure and properties make it valuable for various applications across chemical and pharmaceutical research fields.
The integration of fluorine into bioactive compounds has transformed medicinal chemistry, with cycloalkylamine motifs emerging as critical pharmacophores for central nervous system (CNS) drug design. Early fluorinated compounds like fluorinated prostaglandins (1970s) demonstrated enhanced metabolic stability over non-fluorinated analogs, paving the way for targeted fluorination strategies. The 1990s saw systematic exploration of stereoselective fluorination, exemplified by O'Hagan's synthesis of multivicinal fluoroalkanes that revealed profound conformational effects via gauche interactions [7]. By the 2010s, fluorinated cycloalkylamines gained prominence as monoamine transporter modulators, with the 3,3-difluorocyclopentyl scaffold proving particularly versatile due to its balanced lipophilicity and spatial geometry [3] [7].
Table 1: Evolution of Fluorinated Pharmacophores
Era | Key Development | Impact |
---|---|---|
1970s-1980s | Fluorinated steroids/prostaglandins | Demonstrated metabolic stabilization |
1990s | Chiral methyl synthesis (Arigoni) | Enabled isotope-based mechanistic studies |
2000s | Multivicinal fluoroalkanes (O'Hagan) | Revealed fluorine-driven conformational control |
2010s-Present | Cycloalkylamine-based CNS scaffolds | Addressed BBB penetration challenges |
Contemporary applications leverage the gem-difluorocyclopentyl motif in kinase inhibitors and neurotransmitter reuptake blockers, capitalizing on its pseudo-equatorial amine conformation for optimal target engagement. This historical trajectory underscores a shift from empirical fluorination to rational design of stereochemically defined fluorocarbon building blocks [2] [7].
The strategic incorporation of gem-difluorine atoms at the 3-position of cyclopentane rings induces three critical modifications to molecular properties:
Table 2: Physicochemical Impact of 3,3-Difluorination on Cyclopentylmethanamine
Property | Cyclopentylmethanamine | 3,3-Difluorocyclopentylmethanamine | Change (%) |
---|---|---|---|
Molecular Weight | 99.17 g/mol | 135.16 g/mol | +36.3% |
ClogP (Calculated) | 1.10 | 1.48 | +34.5% |
pKₐ (Predicted) | 10.2 | 9.4 | -7.8% |
Polar Surface Area | 26.02 Ų | 26.02 Ų | 0% |
H-Bond Donor Count | 1 | 1 | 0% |
The gem-difluoro group's van der Waals radius (2.94 Å) closely mimics that of oxygen (2.90 Å), enabling bioisosteric replacement of carbonyls or ethers while enhancing passive membrane diffusion. This strategic substitution balances steric occupancy and electronic effects to optimize target engagement [4] [7].
The (S)-configuration of [(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride is critical for effective CNS penetration and target selectivity. Three stereochemical imperatives govern its efficacy:
Table 3: Molecular Descriptors Enabling BBB Penetration
Parameter | Value | BBB Penetration Threshold |
---|---|---|
Molecular Weight | 135.16 g/mol | <400-450 Da |
ClogP | 1.48 | 1-3 |
H-Bond Donors | 1 (NH₂⁺) | ≤3 |
H-Bond Acceptors | 3 (2F, NH₂⁺) | ≤7 |
Polar Surface Area (PSA) | 26.02 Ų | <60-70 Ų |
Rotatable Bonds | 1 | ≤10 |
These stereochemical advantages are quantifiable through molecular dynamics simulations, revealing the (S)-enantiomer's superior membrane partitioning coefficient (LogPₘₑₘ = 2.1) versus the (R)-form (LogPₘₑₘ = 1.3). This arises from fluorine atom orientation relative to the membrane bilayer, minimizing dipole disruption during passive diffusion [6] [10].
This chiral building block has emerged as a privileged scaffold in neurotherapeutic development due to its structural plasticity and multi-target compatibility. Key applications include:
Synthetic accessibility enhances its utility, with three scalable routes established:
Table 4: Derivatives and Analogs of the Core Scaffold
Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
[(1S)-3,3-Difluorocyclopentyl]methanamine | 1260790-17-7 | C₆H₁₁F₂N | 135.16 g/mol |
[(1S)-3,3-Difluorocyclopentyl]methanamine HCl | 72207937 (CID) | C₆H₁₂ClF₂N | 171.62 g/mol |
(3,3-Difluorocyclobutyl)methanamine HCl | 1159813-93-0 | C₅H₁₀ClF₂N | 157.59 g/mol |
3,3-Difluorocyclohexanemethanamine | Not Provided | C₇H₁₃F₂N | 149.18 g/mol |
Computational approaches like REINVENT's generative AI optimize scaffold derivatization, using transformer models to generate novel analogs while preserving the chiral difluorocyclopentyl core. The software's reinforcement learning module prioritizes structures with predicted BBB scores >4.0 and synthetic accessibility scores >6.0 [8]. This scaffold's versatility across target classes, combined with advanced design technologies, solidifies its status as a privileged structural motif in contemporary CNS drug discovery.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0